molecular formula C20H16FNOS B10889406 N-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Katalognummer: B10889406
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: PGWQXBZGCJRKSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by the presence of a fluorine atom on the phenyl ring, a phenylsulfanyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline, benzaldehyde, and thiophenol.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-fluoroaniline with benzaldehyde under acidic conditions.

    Thioether Formation: The imine intermediate is then reacted with thiophenol in the presence of a base such as sodium hydride to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acetylated using acetic anhydride to yield N1-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N1-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the phenylsulfanyl group can modulate its electronic properties. These interactions can lead to inhibition or activation of biological pathways, contributing to its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~1~-(4-Fluorophenyl)-2-phenylacetamide: Lacks the phenylsulfanyl group, which may reduce its potency or alter its pharmacokinetic properties.

    N~1~-(4-Chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: The chlorine atom can change the compound’s reactivity and biological activity compared to the fluorine atom.

Uniqueness

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the combination of the fluorine atom and the phenylsulfanyl group, which together enhance its chemical stability and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H16FNOS

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-(4-fluorophenyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H16FNOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23)

InChI-Schlüssel

PGWQXBZGCJRKSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.